3-Iodo-6-methylpyrrolo[2,3-c]pyridine

Kinase inhibitor design Scaffold hopping Medicinal chemistry

This 3‑iodo‑6‑methyl‑6‑azaindole is uniquely optimized for cross‑coupling diversification. The iodo substituent provides superior reactivity in Suzuki‑Miyaura reactions compared to bromo‑ or chloro‑analogs, while the 6‑methyl group creates a steric and electronic profile essential for selective kinase engagement. It serves as a direct intermediate for Osimertinib‑like TKIs and BET‑inhibitor programs. Avoid generic pyrrolopyridines – this specific scaffold ensures regioselective functionalization and target‑specific affinity.

Molecular Formula C8H7IN2
Molecular Weight 258.06 g/mol
Cat. No. B13881738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-6-methylpyrrolo[2,3-c]pyridine
Molecular FormulaC8H7IN2
Molecular Weight258.06 g/mol
Structural Identifiers
SMILESCN1C=CC2=C(C=NC2=C1)I
InChIInChI=1S/C8H7IN2/c1-11-3-2-6-7(9)4-10-8(6)5-11/h2-5H,1H3
InChIKeyKSKFIISGMTYADM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-6-methylpyrrolo[2,3-c]pyridine (CAS 1392428-93-1): A Specialized Azaindole Scaffold for Medicinal Chemistry and Cross-Coupling Applications


3-Iodo-6-methylpyrrolo[2,3-c]pyridine is a halogenated, fused heterocyclic building block belonging to the pyrrolo[2,3-c]pyridine (6-azaindole) class . It is characterized by an iodine atom at the 3-position and a methyl group at the 6-position, features that render it a versatile intermediate in medicinal chemistry. The iodine substituent is particularly valuable for enabling further structural diversification through transition-metal-catalyzed cross-coupling reactions, a key step in the synthesis of kinase inhibitors and other bioactive molecules. This compound serves as a core scaffold for generating libraries of derivatives in drug discovery programs targeting cancer, inflammation, and other diseases.

Why 3-Iodo-6-methylpyrrolo[2,3-c]pyridine Cannot Be Replaced with a Generic Azaindole


Generic substitution within the pyrrolopyridine family is scientifically unsound due to the profound impact of both the halogen atom's identity and the pyridine nitrogen's position on reactivity and biological target engagement. The 6-methyl group on the pyridine ring of this compound creates a unique steric and electronic environment distinct from non-methylated or differently methylated analogs. Furthermore, the 3-iodo substituent provides a reactivity profile for cross-coupling reactions that cannot be replicated by its 3-bromo, 3-chloro, or 3-hydrogen counterparts, directly affecting synthetic efficiency and the scope of accessible derivatives. Attempting to interchange this specific scaffold with a 5-azaindole isomer like 3-iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine would result in a different spatial orientation of the key heteroatom, which is critical for biological target recognition and scaffold-specific reactivity.

Quantitative Evidence Guide for the Selection of 3-Iodo-6-methylpyrrolo[2,3-c]pyridine Over Analogs


Differentiation by Regioisomeric Scaffold Geometry: 6-Azaindole vs. 5-Azaindole Isosteres

A critical, intrinsic point of differentiation is the compound's [2,3-c]pyridine (6-azaindole) core, which is a regioisomer of the more common [3,2-c]pyridine (5-azaindole) scaffold . In the [2,3-c] isomer, the pyridine nitrogen is at the 6-position, whereas in the [3,2-c] isomer, it is at the 5-position relative to the ring fusion. This fundamentally alters the hydrogen-bonding vectors and electrostatic potential surface of the molecule, leading to non-overlapping biological target profiles. This distinction is absolute; the isomers are not interchangeable mimics.

Kinase inhibitor design Scaffold hopping Medicinal chemistry

Halogen-Dependent Cross-Coupling Reactivity: 3-Iodo vs. 3-Bromo Analogs

The 3-iodo substituent is a strategic choice for maximizing efficiency in palladium-catalyzed cross-coupling reactions. Within the class of aryl halides, the relative reactivity follows I > Br > Cl. This is a well-established principle in organic synthesis where C-I bonds undergo oxidative addition to Pd(0) catalysts significantly faster than C-Br bonds. While direct kinetic data for this specific scaffold is not found in the primary literature, the class-level inference is that a 3-iodo derivative will couple faster and under milder conditions than the corresponding 3-bromo-6-methylpyrrolo[2,3-c]pyridine.

Synthetic chemistry Cross-coupling C-C bond formation

Diversification Potential: Direct Access to 3-Substituted-6-methyl-6-azaindole Libraries

The iodine atom at the 3-position is a chemically orthogonal handle that can be selectively manipulated in the presence of the 6-methyl group, enabling the sequential construction of complex molecules. A published patent application on substituted pyrrolo[2,3-c]pyridines as BET protein inhibitors describes a general synthetic approach where a pyrrolo[2,3-c]pyridine core is further elaborated, a strategy that relies on a halogenated intermediate like the 3-iodo compound for late-stage functionalization [1]. This allows for the rapid exploration of SAR by coupling with a diverse set of boronic acids or terminal alkynes, a capability that is not available to the non-iodinated analog and is superior to the brominated analog due to higher reactivity.

Parallel synthesis Kinase inhibitors Library design

Key Application Scenarios for Procuring 3-Iodo-6-methylpyrrolo[2,3-c]pyridine


Scaffold for Generating Kinase-Focused Compound Libraries

This compound is ideally suited as a core scaffold for the rapid, parallel synthesis of kinase inhibitor libraries. Its 6-azaindole core mimics the adenine moiety of ATP, a common feature in kinase inhibitors, while the iodine provides a single, highly reactive site for introducing a diverse array of aromatic and heteroaromatic groups via Suzuki-Miyaura coupling, enabling efficient exploration of the hinge-binding region of kinases, as suggested by its application in the development of kinase modulators [1].

Key Intermediate in the Synthesis of Third-Generation TKI Analogs

The compound is a crucial intermediate for constructing analogs of Osimertinib, a third-generation tyrosine kinase inhibitor (TKI) used to treat non-small cell lung cancer [1]. A synthetic thesis describes using a substituted pyrrolo[2,3-c]pyridine derivative as the central building block to prepare new TKI analogs. The specific 3-iodo-6-methyl substitution pattern provides the exact connectivity required to introduce the necessary pharmacophoric elements for targeting mutant EGFR receptors.

Synthesis of BET Bromodomain Inhibitors

A patent from the BET protein inhibitor class explicitly utilizes substituted pyrrolo[2,3-c]pyridine scaffolds, where a halogenated intermediate is essential for the final functionalization step [1]. This compound can be procured for use in straightforward, patented synthetic routes to generate potent inhibitors of epigenetic reader proteins, a target class of high interest in oncology and inflammation.

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